An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)toluene
An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-(methylsulfonyl)toluene, a compound of interest in medicinal chemistry and drug development. This document details its fundamental characteristics, a proven synthetic route, and general analytical methodologies.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 828270-66-2 | [1] |
| Molecular Formula | C8H9FO2S | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 4-Fluoro-2-(methylsulfonyl)toluene has been reported, involving a two-stage process.[1]
Stage 1: Formation of the Hydrazine Adduct
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In a reaction vessel, 800 mg (3.8 mmol) of commercially available 5-fluoro-2-methylbenzenesulfonyl chloride is dissolved in 20 mL of tetrahydrofuran (THF).[1]
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The solution is cooled to 0°C.[1]
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To this cooled solution, 0.5 mL (approximately 2.2 equivalents) of hydrazine is added.[1]
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The reaction mixture is stirred at this temperature for 16 hours.[1]
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Following the reaction period, the solvent is removed under reduced pressure, yielding a white solid.[1]
Stage 2: Methylation
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The white solid obtained from Stage 1 is dissolved in 10 mL of ethanol.[1]
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An excess of sodium acetate (10 equivalents) and methyl iodide (5 equivalents) are added to the solution.[1]
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The reaction mixture is then heated to reflux and maintained at this temperature for 16 hours.[1]
Purification
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After the reflux period, the reaction mixture is concentrated.[1]
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The resulting residue is purified by silica gel chromatography using a 4:1 mixture of hexanes and ethyl acetate as the eluent.[1]
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This purification yields 0.4 g of pure 4-Fluoro-2-(methylsulfonyl)toluene, corresponding to a 73% yield.[1]
Caption: Synthesis workflow for 4-Fluoro-2-(methylsulfonyl)toluene.
Analytical Characterization (General Methodologies)
While specific spectral data for 4-Fluoro-2-(methylsulfonyl)toluene is not currently published, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the benzene ring, and the methyl group of the sulfonyl moiety. The fluorine atom will likely cause splitting of adjacent proton signals.
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¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the C-F bond, the S=O stretches of the sulfonyl group, and various vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will determine the accurate mass of the molecule and provide fragmentation patterns that can be used to confirm its structure.
Caption: General analytical workflow for chemical characterization.
Signaling Pathways
Currently, there is no information available in the scientific literature describing the involvement of 4-Fluoro-2-(methylsulfonyl)toluene in any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity.
Safety and Handling
A comprehensive safety data sheet (SDS) for 4-Fluoro-2-(methylsulfonyl)toluene is not publicly available. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
This guide serves as a foundational resource for professionals working with 4-Fluoro-2-(methylsulfonyl)toluene. As further research is conducted and published, this document will be updated to reflect the latest findings.
